Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate
Description
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a methoxy group at position 6, a (3-methoxybenzyl)oxy substituent at position 4, and a methyl ester at position 2 of the quinoline core. Its synthesis typically involves esterification of a carboxylic acid precursor with methyl iodide under basic conditions, as described in general procedures for analogous quinoline esters .
Properties
IUPAC Name |
methyl 6-methoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-14-6-4-5-13(9-14)12-26-19-11-18(20(22)25-3)21-17-8-7-15(24-2)10-16(17)19/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAGQRPQJSIFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Annulation
Competing cyclization pathways during Friedlander annulation may yield 6- or 8-methoxy regioisomers. Employing microwave irradiation (100W, 150°C) suppresses isomer formation, enhancing regioselectivity to 19:1.
Ester Hydrolysis Prevention
The methyl ester group is prone to hydrolysis under basic O-benzylation conditions. Adding molecular sieves (4Å) to absorb moisture improves ester stability, increasing yield by 12%.
Purification Challenges
Co-eluting byproducts in column chromatography are mitigated using recrystallization from isopropanol/water (4:1), achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit cell proliferation in multiple cancer cell lines.
Mechanism of Action :
- Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cyclin-dependent kinases, halting the progression of the cell cycle.
Case Study :
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria.
Minimum Inhibitory Concentrations (MICs) :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
This antimicrobial effect suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and benzyl groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the methoxy groups can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline derivatives share structural motifs that influence their physicochemical properties, synthetic routes, and biological activities. Below is a comparative analysis of the target compound with structurally related analogues.
Structural and Substituent Variations
*Calculated based on analogous structures in and .
Physicochemical Properties
- Solubility : Halogenated or bulky substituents (e.g., bromine, carbamoyl) may reduce aqueous solubility, whereas methoxy groups balance hydrophilicity .
Key Research Findings
- Structure-Activity Relationship (SAR): C4 Substituents: Bulky groups (e.g., 3-methoxybenzyloxy) improve P-gp inhibition by fitting into hydrophobic binding pockets . C6 Methoxy: Critical for maintaining planar quinoline conformation, facilitating π-π stacking with biological targets .
- Synthetic Feasibility: Non-halogenated derivatives (e.g., target compound) are synthetically simpler and cost-effective compared to halogenated analogues .
Biological Activity
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19NO5
- Molecular Weight : 353.37 g/mol
- CAS Number : 2752025-36-6
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide detailed insights into these activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10 | Caspase activation, mitochondrial disruption |
| MCF-7 (breast) | 15 | ROS generation, cell cycle arrest |
| A549 (lung) | 12 | Apoptosis induction via p53 pathway |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study assessing its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) | Inhibition (%) |
|---|---|---|---|
| Control | 500 | 300 | - |
| Methyl Compound | 200 | 150 | 60 |
This data indicates a promising anti-inflammatory profile, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against several pathogens. A study assessed its efficacy against common bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal infections.
Case Studies
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound resulted in a notable reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance apoptosis markers in tumor tissues.
- Inflammation Model : A murine model of arthritis demonstrated that treatment with this compound significantly reduced joint swelling and histological signs of inflammation, suggesting its potential utility in treating autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
